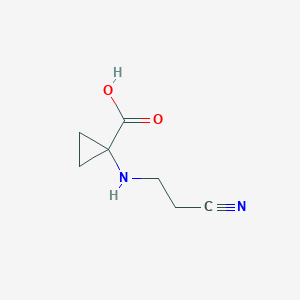
1-(2-Cyanoethylamino)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound features a cyclopropane ring fused to a carboxylic acid group and an amino group attached to a cyanoethyl moiety. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the synthesis of other complex molecules.
Méthodes De Préparation
The synthesis of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino alcohols or other reduced forms.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound plays a role in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor to other bioactive molecules, influencing various metabolic pathways . The compound’s unique structure allows it to participate in reactions that modify its functional groups, thereby altering its activity and interactions.
Comparaison Avec Des Composés Similaires
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be compared to other cyclopropane-containing amino acids, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the cyanoethyl group in 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid provides unique chemical properties and reactivity, distinguishing it from other related compounds.
Conclusion
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
109577-96-0 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11) |
Clé InChI |
NBXHIPWWZDNTCK-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCCC#N |
SMILES canonique |
C1CC1(C(=O)O)NCCC#N |
Synonymes |
Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















